molecular formula C18H24ClNO3S B2714029 Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy- CAS No. 681852-14-2

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-

Cat. No. B2714029
CAS RN: 681852-14-2
M. Wt: 369.9
InChI Key: BCVJOLGKSCSYDL-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-, also known as N-ADAMANTAN-1-YL-BENZENESULFONAMIDE, is a chemical compound with the linear formula C16H21NO2S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, which could include the compound , has been discussed in various studies . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H21NO2S . Further quantum-chemical calculations could be used for investigating the electronic structure of adamantane derivatives .


Chemical Reactions Analysis

The chemical reactions involving unsaturated adamantane derivatives have been studied extensively . These compounds are highly reactive and can be used as starting materials for the synthesis of various functional adamantane derivatives .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, benzenesulfonamide derivatives have been studied for their inhibitory effect on carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .

Future Directions

The future directions for research on this compound could involve further investigation into its potential as an antiproliferative agent, given its inhibitory effect on carbonic anhydrase IX . Additionally, the synthesis of unsaturated adamantane derivatives, including this compound, is a promising line of research in adamantane chemistry .

properties

IUPAC Name

N-(1-adamantylmethyl)-5-chloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO3S/c1-23-16-3-2-15(19)7-17(16)24(21,22)20-11-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVJOLGKSCSYDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-(adamantan-1-yl)methyl-5-chloro-2-methoxy-

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